molecular formula C9H13NO2S B2606323 2-(Propan-2-yl)benzene-1-sulfonamide CAS No. 1099610-80-6

2-(Propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2606323
CAS No.: 1099610-80-6
M. Wt: 199.27
InChI Key: MJGJMQGRZOEPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). Sulfonamides are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their diverse biological and chemical properties.

Scientific Research Applications

2-(Propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary targets of 2-(Propan-2-yl)benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal physiological processes that these enzymes are involved in .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs . By inhibiting dihydropteroate synthetase, it interferes with the synthesis of folate, affecting cell growth and division .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining the concentration of the drug that reaches its targets and thus its effectiveness .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of normal physiological processes such as respiration and cell growth and division . This can lead to various effects at the organism level, depending on the specific processes that are disrupted .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body . Other factors such as temperature and the presence of other substances can also affect the stability and action of the compound .

Safety and Hazards

Sulfonamides have potential to cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of isopropylbenzene (cumene) followed by the introduction of the sulfonamide group. One common method is the reaction of isopropylbenzene with chlorosulfonic acid to form 2-(Propan-2-yl)benzenesulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
  • 2,5-bis(propan-2-yl)benzene-1-sulfonamide
  • 2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

Uniqueness

2-(Propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural features and functional group arrangement. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJMQGRZOEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.